molecular formula C20H16N2O3 B5802758 N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide

N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide

Cat. No. B5802758
M. Wt: 332.4 g/mol
InChI Key: PTVFIGHINOJCGV-OUKQBFOZSA-N
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Description

N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide, also known as MNAN, is a synthetic compound that has been widely used in scientific research. MNAN belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide acts as a fluorescent probe by undergoing a photo-induced electron transfer (PET) reaction. The PET reaction occurs when the excited state of this compound interacts with the surrounding environment, leading to a change in its fluorescence properties. The PET reaction is highly sensitive to the local environment of the probe, and changes in the fluorescence signal can be used to monitor changes in the microenvironment of the probe.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. This compound has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, this compound has been shown to exhibit anti-inflammatory properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide has several advantages for use in lab experiments. This compound is a highly sensitive probe that can be used to monitor changes in the microenvironment of proteins and nucleic acids. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations. This compound is a relatively large molecule, which may limit its ability to penetrate into cells and tissues. Additionally, this compound has a limited range of excitation and emission wavelengths, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide. One area of research is the development of new this compound derivatives with improved properties, such as increased sensitivity or a broader range of excitation and emission wavelengths. Another area of research is the application of this compound in vivo, to monitor changes in the microenvironment of cells and tissues. Finally, this compound could be used in the development of new diagnostic and therapeutic agents for various diseases, including cancer and inflammation.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its ability to act as a fluorescent probe. This compound has several advantages for use in lab experiments, including its high sensitivity and ease of synthesis. This compound has been found to exhibit various biochemical and physiological effects and has several potential applications in the development of new diagnostic and therapeutic agents.

Synthesis Methods

N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide can be synthesized using a multistep process that involves the reaction between 2-methyl-3-nitroaniline and 1-naphthylamine. The reaction is catalyzed by a base and yields this compound as a yellow crystalline solid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide has been extensively used in scientific research due to its ability to act as a fluorescent probe. This compound is capable of binding to proteins and nucleic acids, and its fluorescence properties can be used to monitor changes in their conformation and activity. This compound has also been used to study the binding of small molecules to proteins and to investigate the role of protein-protein interactions in various biological processes.

properties

IUPAC Name

(E)-N-(2-methyl-3-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-18(10-5-11-19(14)22(24)25)21-20(23)13-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-13H,1H3,(H,21,23)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVFIGHINOJCGV-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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